PPO-IN-2 Exhibits Intermediate Potency (Ki = 16 nM) Relative to Other Experimental PPO Inhibitors
PPO-IN-2 displays a Ki value of 16 nM for protoporphyrinogen IX oxidase, placing it in an intermediate potency bracket among experimental PPO inhibitors . This affinity is approximately 6.4-fold weaker than the highly potent PPO-IN-3 (Ki = 0.67 nM) and 6.4-fold weaker than PPO-IN-1 (Ki = 2.5 nM) [1], yet it is 1.6-fold more potent than trifludimoxazin (Ki = 31 nM) and 1.6-fold weaker than saflufenacil (Ki = 10 nM) [2]. Such an intermediate potency profile may be advantageous for applications requiring balanced target engagement without excessive inhibition that could confound downstream phenotypic readouts.
| Evidence Dimension | PPO enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 16 nM |
| Comparator Or Baseline | PPO-IN-3: Ki = 0.67 nM; PPO-IN-1: Ki = 2.5 nM; saflufenacil: Ki = 10 nM; trifludimoxazin: Ki = 31 nM |
| Quantified Difference | 24-fold less potent than PPO-IN-3; 6.4-fold less potent than PPO-IN-1; 1.6-fold less potent than saflufenacil; 1.9-fold more potent than trifludimoxazin |
| Conditions | In vitro enzyme inhibition assay (enzyme source and exact conditions not specified in vendor data; cross-study values reported from independent publications) |
Why This Matters
Researchers requiring a PPO inhibitor with moderate target engagement (neither ultra-potent nor weak) can select PPO-IN-2 to avoid complete enzyme saturation while maintaining robust inhibition.
- [1] PeptideDB. PPO-IN-1. https://www.peptidedb.com/database/PPO-IN-1.html View Source
- [2] Wang, D.-W., et al. (2019). Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 67(46), 12382–12392. DOI: 10.1021/acs.jafc.9b04844 View Source
